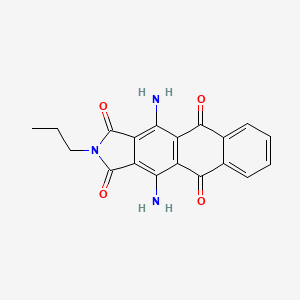

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl-

Description

Historical Development of Anthraquinone-Based Heterocyclic Compounds

The exploration of anthraquinone-based heterocycles began with Laurent’s 1840 oxidation of anthracene to anthraquinone. Early studies focused on natural anthraquinones from plants like Rubia cordifolia, which exhibited biological activities such as topoisomerase inhibition. The mid-20th century saw synthetic efforts to modify anthraquinones for enhanced pharmacological properties. For instance, Zheng et al. synthesized quaternary ammonium salts of anthraquinone, demonstrating antiproliferative activity against melanoma (A375) and hepatocellular carcinoma (HepG2) cells. These compounds induced apoptosis via ROS-JNK pathway activation, establishing anthraquinones as viable scaffolds for anticancer agents.

A pivotal advancement emerged with the incorporation of heterocyclic moieties. McKeown et al. developed alkylamino anthraquinones with mono-N-oxide structures, which exhibited dual topoisomerase I/II inhibition. Similarly, Ru(II) chiral anthraquinone complexes demonstrated intercalation with DNA, highlighting the role of metal coordination in enhancing bioactivity. The synthesis of proline derivatives of anthraquinone-2-carboxylic acid further expanded the structural diversity, with derivatives showing cytotoxicity against breast cancer (MCF-7) cells. These innovations laid the groundwork for complex systems like 1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, which merges anthraquinone’s redox activity with heteroaromatic rigidity.

| Key Milestone | Year | Contribution | Impact |

|---|---|---|---|

| Anthracene oxidation | 1840 | Synthesis of anthraquinone | Foundation for synthetic derivatives |

| Quaternary ammonium salts | 2010s | Antiproliferative activity via ROS-JNK | Validated anthraquinones in oncology |

| Ru(II) complexes | 2020s | Dual topoisomerase inhibition | Expanded mechanism of action |

Positional Isomerism in Naphthoisoindole Tetrone Systems

Positional isomerism critically influences the physicochemical and biological properties of naphthoisoindole tetrones. The fusion pattern of the isoindole ring to the naphthoquinone core determines electron distribution and binding affinity. For example, Trauner’s synthesis of biaryl anthraquinones via oxidative dimerization highlighted how regioselectivity affects stereoelectronic profiles. The Kozlowski group achieved enantioselective dimerization using copper(II) catalysts, producing biaryl 140 with high enantiomeric excess. This method underscored the role of coordination geometry in dictating isomer prevalence.

Substituent positioning further modulates reactivity. In the synthesis of viridicatumtoxin B (74 ), Okumura et al. demonstrated that methoxy groups at the 4th, 5th, and 8th positions of anthraquinone alter redox potentials and cytotoxicity. Similarly, Li et al. found that nitro groups at C-1 in amide anthraquinones enhance electron-withdrawing capacity, correlating with improved inhibitory activity. For 1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, the 2,3-fusion pattern imposes planar rigidity, favoring intercalation with DNA’s minor groove. Comparatively, alternative fusion isomers (e.g., 1,2-fused systems) exhibit reduced π-stacking due to steric hindrance, as observed in albopunctatone (151 ) syntheses.

Significance of 2-Propyl Substitution in Aminated Tetrone Derivatives

The 2-propyl group in 4,11-diamino-2-propyl-1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone enhances lipophilicity and substrate selectivity. Alkyl chains at position 2 improve membrane permeability, as evidenced by Smith et al.’s alkylamino anthraquinones, where longer chains (e.g., propyl vs. methyl) increased cellular uptake in hypoxic tumor models. The propyl moiety also minimizes steric clashes during target engagement. For instance, Alchemix (78 ), an alkylating anthraquinone, showed efficacy in drug-resistant ovarian cancers due to its optimized side-chain length.

Computational studies on heteroarene-fused anthraquinones revealed that 2-propyl substitution stabilizes hydrophobic interactions with tNOX, a cancer-specific NADH oxidase. This interaction downregulates SIRT1 deacetylase activity, elevating acetylated Ku70 levels and promoting apoptosis. Comparative molecular field analysis (CoMFA) of anthraquinone carboxamides further confirmed that alkyl groups at position 2 enhance binding to ATP-binding cassettes, circumventing multidrug resistance.

| Substituent | Position | Biological Effect | Mechanism |

|---|---|---|---|

| Propyl | 2 | Enhanced lipophilicity | Improved membrane permeability |

| Amino | 4,11 | ROS induction | Apoptosis via JNK activation |

| Nitro | 1 | Electron withdrawal | Increased inhibitory potency |

Properties

CAS No. |

73287-68-0 |

|---|---|

Molecular Formula |

C19H15N3O4 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

4,11-diamino-2-propylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone |

InChI |

InChI=1S/C19H15N3O4/c1-2-7-22-18(25)12-13(19(22)26)15(21)11-10(14(12)20)16(23)8-5-3-4-6-9(8)17(11)24/h3-6H,2,7,20-21H2,1H3 |

InChI Key |

RCUGVTLJQBBZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- typically follows a multi-step organic synthesis route involving:

- Construction of the isoindole tetrone core via cyclization reactions.

- Introduction of amino groups at the 4 and 11 positions through selective amination.

- Alkylation or substitution to install the 2-propyl side chain.

These steps require careful selection of reagents, solvents, and reaction conditions to avoid side reactions and ensure regioselectivity.

Key Synthetic Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of the isoindole tetrone core | Cyclization of appropriate naphthalene derivatives with phthalic anhydride or related reagents under acidic or thermal conditions | High temperature and acidic catalysts often used |

| 2 | Introduction of amino groups at 4,11 positions | Nitration followed by reduction or direct amination using ammonia or amine sources | Selective nitration critical to target positions |

| 3 | Alkylation at position 2 | Alkyl halides (e.g., propyl bromide) under basic conditions or via nucleophilic substitution | Control of alkylation site essential to avoid multiple substitutions |

Representative Synthetic Route

A representative synthetic route reported in literature and chemical catalogs involves:

- Starting from a naphthalene derivative, perform a condensation with phthalic anhydride to form the isoindole tetrone framework.

- Nitrate the intermediate selectively at positions 4 and 11.

- Reduce the nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride.

- Alkylate the nitrogen at position 2 with propyl bromide under basic conditions (e.g., potassium carbonate in DMF).

- Purify the final product by recrystallization or chromatographic methods.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography.

- Characterization includes melting point determination (>300 °C), NMR, IR spectroscopy, and HPLC analysis for purity.

- Reverse phase HPLC methods with acetonitrile-water mobile phases and acidic modifiers (phosphoric or formic acid) are used for analytical and preparative purification.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting materials | Naphthalene derivatives, phthalic anhydride | Commercially available |

| Cyclization conditions | Acidic medium, heat (150-200 °C) | Promotes ring closure |

| Nitration | Mixed acid (HNO3/H2SO4), low temperature | Regioselective nitration at 4,11 positions |

| Reduction | Catalytic hydrogenation (Pd/C) or SnCl2 | Converts nitro to amino groups |

| Alkylation | Propyl bromide, K2CO3, DMF, 50-80 °C | Selective N-alkylation |

| Purification | Recrystallization, RP-HPLC | Ensures >95% purity |

| Melting point | >300 °C | Confirms compound identity |

Research Findings and Notes

- The amino groups at 4 and 11 positions are critical for the compound’s reactivity and potential biological activity.

- The propyl substituent at position 2 influences solubility and interaction with other molecules.

- The tetrone moiety contributes to the compound’s chemical stability and reactivity in further synthetic transformations.

- The preparation methods require strict control of reaction parameters to avoid over-nitration, incomplete reduction, or multiple alkylations.

- Analytical methods such as HPLC with acetonitrile-water-phosphoric acid mobile phases are well-established for monitoring synthesis and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amino groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Substituent-Driven Variations in Molecular Properties

The table below summarizes critical differences between the target compound and its analogues:

*Inferred from structural similarity to CAS 128-81-4 (C16H9N3O4, MW 307.26) with propyl addition .

†Estimated based on substituent trends (alkyl chain length vs. polar groups).

‡Assumed from analogues with similar backbones .

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity (LogP): The 3-methoxypropyl group in Disperse Blue 60 (LogP 1.86) reduces lipophilicity compared to the target compound’s pure alkyl chain (propyl, LogP ~2.0) due to the polar methoxy group . Longer alkyl chains (e.g., butyl in 3176-88-3, LogP 2.39) increase LogP, enhancing solubility in non-polar matrices .

Thermal Stability:

- All analogues exhibit high thermal stability, with melting points exceeding 300°C, attributed to the rigid aromatic backbone .

Industrial Applications:

- Disperse Dyes: The 3-methoxypropyl derivative (Disperse Blue 60) is widely used in polyester dyeing due to balanced polarity and color fastness .

- Specialty Chemicals: Bulkier substituents (e.g., diphenylpropyl in 53304-43-1) are employed in high-performance materials requiring enhanced steric hindrance .

Analytical Behavior:

- Reverse-phase HPLC methods (e.g., Newcrom R1 column) separate these compounds based on substituent hydrophobicity, with retention times increasing for longer alkyl chains .

Biological Activity

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-propyl- is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H17N3O4

- Molecular Weight : 363.37 g/mol

- CAS Number : 3176-88-3

The compound exhibits its biological effects primarily through interaction with various biological targets. Its structure allows it to participate in electron transfer processes and interact with nucleic acids and proteins. Studies suggest that the compound may exert its effects by:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that 1H-Naphth(2,3-f)isoindole derivatives possess anticancer properties. For instance:

- Cell Proliferation Inhibition : Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Mechanistic Insights : The compound's mechanism involves modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to decreased cell survival and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It exhibits activity against a range of bacteria and fungi. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : When combined with other antimicrobial agents, it enhances their efficacy, suggesting potential for use in combination therapies.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast cancer cells (MCF-7) with IC50 values indicating potent activity. |

| Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that modifications to the naphth[2,3-f]isoindole structure can significantly impact biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's potency against cancer cells.

- Hydrophobic Interactions : Increased hydrophobic character correlates with improved membrane permeability and bioavailability.

Toxicity Studies

Toxicological assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile:

- Cytotoxicity Assays : In vitro tests on normal human cell lines indicate low cytotoxicity at therapeutic concentrations.

- Safety Margins : Further studies are required to establish safe dosing regimens for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,11-diamino-2-propyl-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of naphthalene derivatives with amino-propyl substituents under controlled pH and temperature. Key steps include purification via column chromatography (using silica gel or reverse-phase matrices) to isolate intermediates . Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic and amino proton environments, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Cross-referencing with databases using the compound’s InChI code (e.g., provided in ) ensures alignment with published data .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Methodological Answer : Stability studies should employ accelerated degradation protocols under varying pH, UV exposure, and oxidative conditions (e.g., Fenton’s reagent). Liquid chromatography-mass spectrometry (LC-MS) tracks degradation products, while quantum mechanical calculations (DFT) predict reactive sites for hydrolysis or photolysis. Environmental fate models (EPI Suite) can estimate half-lives in soil/water systems. Literature reviews should follow strategies akin to , leveraging toxicological databases (TOXCENTER, NIH RePORTER) to identify analogous naphthalene derivatives’ behavior .

Q. What theoretical frameworks are essential for guiding research on this compound’s electronic properties?

- Methodological Answer : Density functional theory (DFT) is critical for modeling the compound’s HOMO-LUMO gaps, charge distribution, and excited-state behavior. Frameworks like frontier molecular orbital theory explain its redox activity, while molecular dynamics simulations predict solvation effects. Researchers should ground hypotheses in existing anthraquinone or isoindole-based electronic structure studies (e.g., ) to contextualize findings .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity effects or aggregation states. Systematic validation involves:

- Reproducing experiments under standardized conditions (solvent, concentration, temperature).

- Using deuterated solvents for NMR to minimize signal splitting.

- Cross-validating with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation.

- Applying multivariate statistical analysis (e.g., PCA) to compare spectral datasets from multiple labs .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can screen against protein databases (PDB) to identify potential binding sites. MD simulations (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales. QSAR models trained on structurally related isoindole derivatives () improve predictive accuracy. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What methodological considerations are critical when studying its solubility and aggregation behavior in different solvents?

- Methodological Answer : Solubility parameters (Hansen solubility parameters) should be calculated to select optimal solvents. Dynamic light scattering (DLS) and cryo-TEM characterize aggregation size/morphology. Spectroscopic titration (UV-vis) monitors concentration-dependent shifts indicative of π-π stacking. Researchers must account for solvent purity (HPLC-grade) and degassing to avoid artifacts. Membrane-based separation technologies () can isolate aggregates for further analysis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.